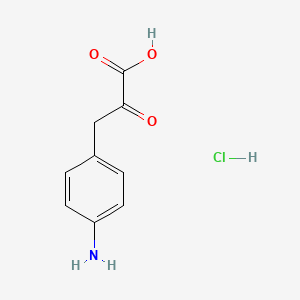
3-(4-氨基苯基)-2-氧代丙酸盐酸盐
描述
The compound 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride is a derivative of phenylpropionic acid with potential pharmacological properties. It is characterized by the presence of an aminophenyl group and a keto function in the propionic acid chain. The compound's relevance in medicinal chemistry is highlighted by its structural similarity to known anti-ulcer agents and its potential to form stable cyclic derivatives, which could be of interest in drug design and synthesis .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride, a compound structurally related to 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride, was achieved from 4-acetoxyazetidin-2-one in three steps, including ozonolysis to yield a labile α-aminoaldehyde, which was then isolated in a stable cyclic form . This demonstrates the feasibility of synthesizing complex amino acid derivatives through careful selection of starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular and crystal structures of compounds similar to 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride. For example, the structure of a related anti-ulcer agent was elucidated, revealing a rigid bent-rod-like conformation with dimerization occurring via hydrogen bonding. Such structural analyses are crucial for understanding the conformational preferences of these molecules and their potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of compounds like 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride can be inferred from studies on similar molecules. The interaction of thiazoles with primary amines, for instance, leads to the formation of substituted thiazoles, indicating that the amino group in such compounds is reactive and can participate in various chemical transformations. This reactivity is essential for the modification and optimization of pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride and related compounds are influenced by their molecular structures. The presence of both amino and carboxylic acid groups suggests that these compounds can exist in zwitterionic forms, affecting their solubility, stability, and reactivity. The crystallographic data provide insights into the solid-state properties, such as lattice parameters and conformation, which are important for understanding the material's behavior in different environments .
科学研究应用
化学合成和衍生物形成
Kobayashi 等人 (2008) 展示了 (Z)-2-[(Z)-3-烷基亚烷基异苯并呋喃-1(3H)-亚烷基] 乙酸衍生物的合成,使用催化反应中的 3-(2-碘苯基)-3-氧代丙酸衍生物,突出了该化合物在创造新型有机结构中的效用 (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008)。同样,Hassanin 和 Ibrahim (2012) 探索了从类似化合物合成新型 4-羟基喹啉-2(1H)-酮和吡喃并[3,2-c]喹啉酮,表明其在抗菌化合物开发中的作用 (Hassanin & Ibrahim, 2012)。
药理活性
Vasil'eva 等人 (2016) 讨论了 3,4-二取代 4-氨基丁酸的合成,其中包括类似于 3-(4-氨基苯基)-2-氧代丙酸盐酸盐的化合物。这些酸显示出显着的药理活性,表明潜在的医学应用 (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016)。
生物分析方法开发
Nemani 等人 (2018) 为乙酰胆碱酯酶抑制剂建立了一种生物分析方法,其中涉及使用与 3-(4-氨基苯基)-2-氧代丙酸盐酸盐结构相似的化合物。这强调了其在为药理活性分子开发分析方法中的作用 (Nemani, Shard, & Sengupta, 2018)。
缓蚀
Bentiss 等人 (2009) 研究了在盐酸介质中使用与 3-(4-氨基苯基)-2-氧代丙酸盐酸盐结构相关的化合物在低碳钢缓蚀中的应用,证明了其在工业应用中的潜力 (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009)。
安全和危害
3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and using personal protective equipment .
未来方向
While specific future directions for 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride are not detailed in the search results, it is known that boronic acids, which are related compounds, are increasingly utilized in diverse areas of research . They are used in various applications ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . This suggests potential future directions for the study and application of 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride.
属性
IUPAC Name |
3-(4-aminophenyl)-2-oxopropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4H,5,10H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHSKFOBSJSYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride | |
CAS RN |
6296-41-9 | |
| Record name | NSC47537 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






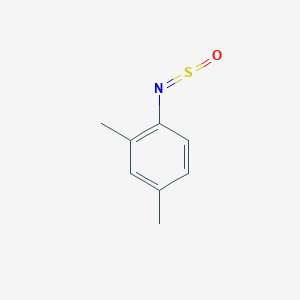

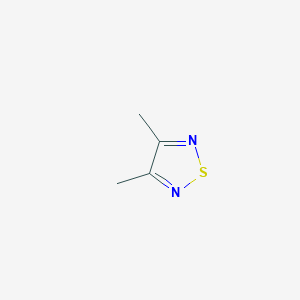
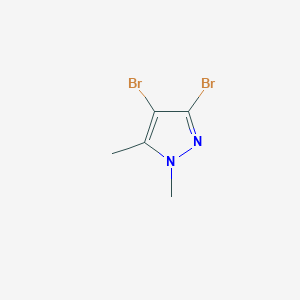


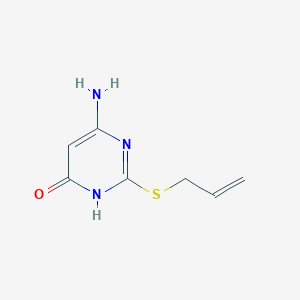
![1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3032858.png)


